4-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole
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Overview
Description
The compound “4-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole” contains several functional groups. The 4-fluorophenyl group is a phenyl ring with a fluorine atom at the 4th position. The tetrahydro-2H-pyran-4-yl group is a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms, and it’s fully saturated (tetrahydro-). The 1H-1,2,3-triazole group is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the fluorine atom could introduce some electronegativity, influencing the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1H-1,2,3-triazole ring is known to participate in various chemical reactions. The fluorine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of a fluorine atom could influence the compound’s polarity, boiling point, and melting point .Scientific Research Applications
Fluorescent Dyes and Sensing Applications
The synthesis of fluorescent dyes containing a conformationally restrained pyrazolylpyrene (pyrazoolympicene) chromophore, which exhibits bright fluorescence in chloroform solution and a weak fluorescence in the solid state, has been studied. These compounds, including the 4-fluorophenyl variant, are of interest for sensing strongly acidic fluorophore environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022). Additionally, surfactant-like pyrene derivatives with a triazole unit have been synthesized for use as multi-functional fluorescent probes, suitable for sensing polarity and certain lanthanide ions (Zhang, Qin, Li, & Fang, 2014).
Anticancer and Antibacterial Properties
A study investigated the synthesis of novel 1,2,4-triazole derivatives containing pyrazole and tetrazole rings for potential anticancer and antibacterial properties. This research indicates the diverse biological applications of triazole derivatives, including 4-fluorophenyl variants (Khanage, Mohite, & Raju, 2011).
Synthesis and Structural Characterization
Research on the synthesis and structural characterization of isostructural compounds, including 4-fluorophenyl-substituted triazoles, has been conducted. This includes the investigation of their crystallization and molecular structure determination, showcasing their utility in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Mechanisms and Computational Studies
There is ongoing research into understanding the molecular mechanisms of light-induced reactions involving triazole derivatives. This includes studies using various electronic structure calculation methods to explore the reactions and deactivation pathways of such compounds (He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021).
Corrosion Inhibition
Triazole Schiff bases, including fluorine-containing variants, have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. This research highlights the practical applications of these compounds in industrial settings (Chaitra, Mohana, & Tandon, 2015).
Mechanism of Action
properties
IUPAC Name |
4-(4-fluorophenyl)-1-(oxan-4-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-10(2-4-11)13-9-17(16-15-13)12-5-7-18-8-6-12/h1-4,9,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBBKGKIZDMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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